molecular formula C9H7ClN2O2 B11060277 Methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate

Methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate

Cat. No.: B11060277
M. Wt: 210.62 g/mol
InChI Key: SGNRALBTAOINJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-6-methylpyridine-4-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methanol in the presence of a base to yield the desired ester .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Conversion of the cyano group to an amine.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific context and target .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-6-methylpyridine-4-carboxylate: Similar structure but lacks the cyano group.

    2-Chloro-3-cyano-6-methylpyridine: Similar structure but lacks the ester group.

Uniqueness

Methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate is unique due to the presence of both the cyano and ester functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-5-3-6(4-11)7(8(10)12-5)9(13)14-2/h3H,1-2H3

InChI Key

SGNRALBTAOINJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C(=O)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.